molecular formula C16H9BrClN B15335773 4-Bromo-10-chloro-7H-benzo[c]carbazole

4-Bromo-10-chloro-7H-benzo[c]carbazole

Cat. No.: B15335773
M. Wt: 330.60 g/mol
InChI Key: QPHCTOKVDXTXOW-UHFFFAOYSA-N
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Description

4-Bromo-10-chloro-7H-benzo[c]carbazole (CAS: 2445327-62-6) is a halogenated carbazole derivative featuring a fused aromatic system with bromine and chlorine substituents at the 4- and 10-positions, respectively. Its molecular formula is C₁₆H₁₀BrClN, with a molecular weight of 331.62 g/mol . Carbazole derivatives are widely studied for their optoelectronic properties, catalytic inhibition effects, and roles in organic synthesis.

Properties

Molecular Formula

C16H9BrClN

Molecular Weight

330.60 g/mol

IUPAC Name

4-bromo-10-chloro-7H-benzo[c]carbazole

InChI

InChI=1S/C16H9BrClN/c17-13-3-1-2-11-10(13)5-7-15-16(11)12-8-9(18)4-6-14(12)19-15/h1-8,19H

InChI Key

QPHCTOKVDXTXOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C(N3)C=CC(=C4)Cl)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-10-chloro-7H-benzo[c]carbazole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzo[c]carbazole derivatives. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors or batch reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-10-chloro-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[c]carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key halogenated carbazole derivatives structurally related to 4-Bromo-10-chloro-7H-benzo[c]carbazole:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Properties References
This compound 2445327-62-6 C₁₆H₁₀BrClN 331.62 4-Br, 10-Cl Electroluminescent materials, phosphorescence studies
10-Bromo-7H-benzo[c]carbazole 1698-16-4 C₁₆H₁₀BrN 296.17 10-Br OLEDs, host-guest doped systems
5-Bromo-10-chloro-7H-benzo[c]carbazole 2445327-46-6 C₁₆H₁₀BrClN 331.62 5-Br, 10-Cl Synthetic intermediate, catalytic studies
7H-Benzo[c]carbazole (cBCZ) Not provided C₁₅H₁₁N 205.26 None Phosphorescence host matrix
3-Bromo-1-chloro-9H-carbazole 193558-51-9 C₁₂H₈BrClN 273.56 3-Br, 1-Cl Inhibitor in hydrotreating processes

Substituent Effects on Properties

  • Positional Isomerism : The bromine and chlorine substituent positions significantly influence electronic properties. For example, this compound exhibits distinct π-conjugation compared to 5-Bromo-10-chloro-7H-benzo[c]carbazole due to differences in electron-withdrawing group placement. This affects luminescence efficiency and charge transport in OLEDs .
  • Reactivity : Bromine at the 4-position (vs. 5- or 10-position) may enhance cross-coupling reactivity in Suzuki-Miyaura reactions, as seen in challenges with 6-bromo-1,4-dimethyl-9H-carbazole derivatives .
  • Catalytic Inhibition: Basic nitrogen-containing carbazoles (e.g., 3-Bromo-1-chloro-9H-carbazole) exhibit stronger inhibition effects in hydrodearomatization (HDA) processes compared to non-halogenated analogs, as nitrogen basicity and halogen electronegativity modulate adsorption on catalysts like NiMo/Al₂O₃ .

Physicochemical and Application Differences

  • Electroluminescence : 10-Bromo-7H-benzo[c]carbazole (CAS 1698-16-4) is a deuterated variant (10-Bromo-7H-benzo[c]carbazole-d6) used in OLEDs due to enhanced stability and emission properties . In contrast, the 4-Bromo-10-chloro derivative’s dual halogenation may improve thermal stability for high-temperature phosphorescence applications .
  • Synthetic Utility : 5-Bromo-10-chloro-7H-benzo[c]carbazole (CAS 2445327-46-6) serves as a precursor for further functionalization, whereas this compound’s steric hindrance at the 4-position may limit certain coupling reactions .
  • Hydrogen Bonding and Crystallinity : Halogenated carbazoles with phenylsulfonyl groups (e.g., 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole) show stronger C–H···O interactions in crystal packing compared to halogen-only substituted analogs, impacting solubility and film-forming properties .

Biological Activity

4-Bromo-10-chloro-7H-benzo[c]carbazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H8BrClN2
  • Molecular Weight : 305.57 g/mol
  • CAS Number : 1698-16-4

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of cancer therapy and enzymatic inhibition. The compound is recognized for its ability to interact with specific biomolecules, which can lead to therapeutic applications.

1. Anticancer Activity

Research indicates that carbazole derivatives, including this compound, exhibit promising anticancer properties. A review of carbazole scaffolds highlights their effectiveness against several cancer cell lines:

Cell Line IC50 Value (µM)
Human Kidney Adenocarcinoma (ACHN)0.028
Pancreas Carcinoma (Panc1)0.45
Lung Carcinoma (Calu1)2.5

These values suggest that carbazole derivatives can effectively inhibit cancer cell proliferation, making them candidates for further development in cancer therapy .

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It may inhibit enzyme activity by binding to the active site of enzymes, thus preventing substrate access and subsequent catalytic activity. This mechanism is crucial for the development of drugs targeting specific enzyme pathways involved in disease progression.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound binds to specific biomolecules, which can alter their function and lead to therapeutic effects.
  • Induction of Apoptosis : Studies have shown that certain carbazole derivatives can induce apoptosis in cancer cells by triggering cellular stress responses and DNA damage.

Case Studies

  • In Vitro Studies : In a study evaluating various carbazole derivatives, this compound was found to have significant inhibitory effects on cell viability in multiple cancer cell lines, indicating its potential as a lead compound for drug development .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes, revealing key interactions that contribute to its inhibitory effects .

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